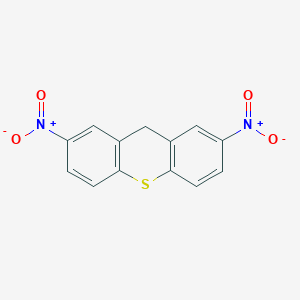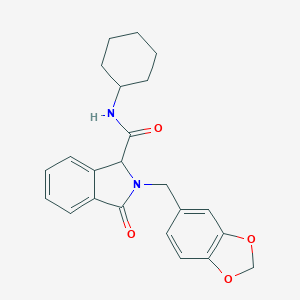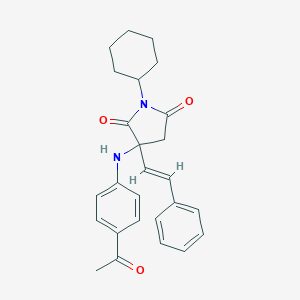
2,7-dinitro-9H-thioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-dinitro-9H-thioxanthene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an attractive candidate for use in a variety of laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2,7-dinitro-9H-thioxanthene is not fully understood, but several studies have suggested that it works by disrupting the normal functioning of microbial cells. It is believed that the compound targets the cell membrane and interferes with the transport of essential nutrients and molecules across the membrane. This leads to the disruption of cellular metabolism and ultimately results in the death of the microorganism.
Biochemical and Physiological Effects:
Studies have shown that 2,7-dinitro-9H-thioxanthene exhibits several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. These effects make it a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-dinitro-9H-thioxanthene in lab experiments is its strong antimicrobial activity. This makes it a valuable tool for studying the mechanisms of microbial growth and the development of new antimicrobial drugs. However, there are also some limitations to using this compound in lab experiments. It is highly toxic and must be handled with care, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,7-dinitro-9H-thioxanthene. One area of interest is the development of new drugs for the treatment of infectious diseases. Another area of interest is the development of new cancer therapies and anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2,7-dinitro-9H-thioxanthene is a promising compound with a wide range of potential applications in scientific research. Its strong antimicrobial activity, biochemical and physiological effects, and potential for the development of new drugs make it an attractive candidate for further study. While there are some limitations to using this compound in lab experiments, the future directions for research are promising and could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 2,7-dinitro-9H-thioxanthene is a complex process that involves several steps. The most commonly used method involves the reaction of 2,7-dinitrofluorenone with thioacetamide in the presence of a catalyst. This reaction results in the formation of 2,7-dinitro-9H-thioxanthene as a yellow crystalline solid. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,7-dinitro-9H-thioxanthene has been widely used in scientific research due to its potential applications in a variety of fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that 2,7-dinitro-9H-thioxanthene exhibits strong antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This makes it a promising candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
Molekularformel |
C13H8N2O4S |
|---|---|
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
2,7-dinitro-9H-thioxanthene |
InChI |
InChI=1S/C13H8N2O4S/c16-14(17)10-1-3-12-8(6-10)5-9-7-11(15(18)19)2-4-13(9)20-12/h1-4,6-7H,5H2 |
InChI-Schlüssel |
KJKKEJLSHVDFCX-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C1C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C1C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)